molecular formula C33H41ClN2O5 B1251769 Contrave CAS No. 1201668-08-7

Contrave

Cat. No.: B1251769
CAS No.: 1201668-08-7
M. Wt: 581.1 g/mol
InChI Key: KVNBDVQGENTICK-ITLPAZOVSA-N
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Description

Bupropion and Naltrexone is a fixed-dose combination medication used primarily for the management of chronic obesity in adults. This combination includes Bupropion, an aminoketone atypical antidepressant, and Naltrexone, an opioid antagonist. The combination has shown synergistic effects in weight loss when used alongside a reduced-calorie diet and increased physical activity .

Synthetic Routes and Reaction Conditions:

    Bupropion: The synthesis of Bupropion involves the reaction of 3-chloropropiophenone with tert-butylamine, followed by oxidation with potassium permanganate to yield Bupropion hydrochloride.

    Naltrexone: Naltrexone is synthesized from noroxymorphone through a series of chemical reactions, including N-alkylation with cyclopropylmethyl bromide.

Industrial Production Methods:

    Bupropion: Industrial production of Bupropion typically involves large-scale chemical synthesis using the aforementioned synthetic route, followed by purification and crystallization processes.

    Naltrexone: The industrial production of Naltrexone involves the synthesis from noroxymorphone, followed by purification and formulation into the final product.

Types of Reactions:

    Oxidation: Bupropion undergoes oxidation to form its active metabolites.

    Reduction: Naltrexone can be reduced to its active form, 6β-naltrexol.

    Substitution: Both compounds can undergo substitution reactions during their synthesis.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate is commonly used for the oxidation of Bupropion.

    Reduction: Hydrogenation catalysts are used for the reduction of Naltrexone.

    Substitution: Alkyl halides are used in the substitution reactions for both compounds.

Major Products Formed:

    Bupropion: The major product is Bupropion hydrochloride.

    Naltrexone: The major product is Naltrexone hydrochloride.

Chemistry:

  • Bupropion and Naltrexone are used in research to study their chemical properties and interactions with other compounds.

Biology:

  • These compounds are used to investigate their effects on neurotransmitter systems and their potential therapeutic applications.

Medicine:

Industry:

  • The pharmaceutical industry utilizes this combination in the production of weight management medications.

Bupropion:

Naltrexone:

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Sibutramine: Another weight management medication that acts as a serotonin-norepinephrine reuptake inhibitor.

    Orlistat: A weight loss medication that inhibits the absorption of dietary fats.

Uniqueness:

This comprehensive overview highlights the significance of Bupropion and Naltrexone in various fields, from chemistry and biology to medicine and industry. The combination’s unique mechanism of action and its applications in weight management make it a valuable compound for scientific research and therapeutic use.

Properties

CAS No.

1201668-08-7

Molecular Formula

C33H41ClN2O5

Molecular Weight

581.1 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one

InChI

InChI=1S/C20H23NO4.C13H18ClNO/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h3-4,11,15,18,22,24H,1-2,5-10H2;5-9,15H,1-4H3/t15-,18+,19+,20-;/m1./s1

InChI Key

KVNBDVQGENTICK-ITLPAZOVSA-N

Isomeric SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O

SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O

Synonyms

upropion hydrochloride - natrexone hydrochloride
bupropion hydrochloride, naltrexone hydrochoride drug combination
Contrave
Mysimba

Origin of Product

United States

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